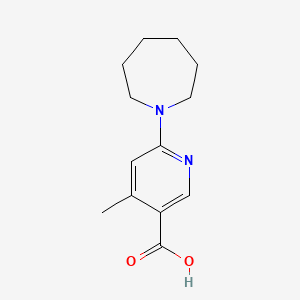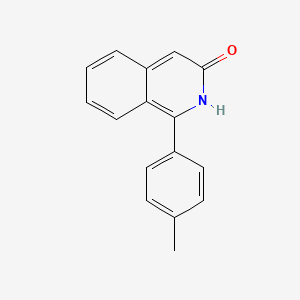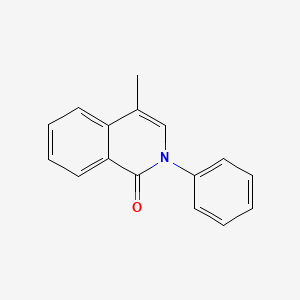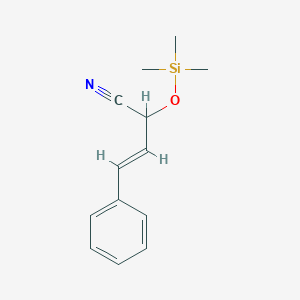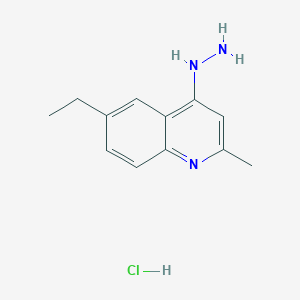![molecular formula C12H15NO2Si B11874479 3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole CAS No. 94744-98-6](/img/structure/B11874479.png)
3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of a phenyl-substituted nitrile oxide with a trimethylsilyl-protected alkyne under mild conditions. The reaction is usually catalyzed by a transition metal such as copper or gold, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce phenyl-substituted amines or alcohols .
Applications De Recherche Scientifique
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
5-((Trimethylsilyl)oxy)isoxazole:
3,5-Diphenylisoxazole: Contains two phenyl groups, leading to increased steric hindrance and altered reactivity .
Uniqueness
Its structure allows for versatile reactivity and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
94744-98-6 |
|---|---|
Formule moléculaire |
C12H15NO2Si |
Poids moléculaire |
233.34 g/mol |
Nom IUPAC |
trimethyl-[(3-phenyl-1,2-oxazol-5-yl)oxy]silane |
InChI |
InChI=1S/C12H15NO2Si/c1-16(2,3)15-12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
XCHBHXBZPOQOCH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


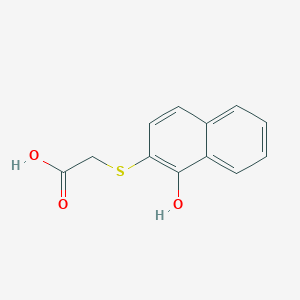


![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

